N-(1-Nitroacridin-9-yl)-L-alanylglycine
Description
N-(1-Nitroacridin-9-yl)-L-alanylglycine is a synthetic hybrid molecule combining a nitroacridine moiety with the dipeptide L-alanylglycine. The addition of the nitroacridine group likely enhances DNA-targeting capabilities, positioning this compound as a candidate for chemotherapeutic or biochemical research.
Properties
CAS No. |
90057-95-7 |
|---|---|
Molecular Formula |
C18H16N4O5 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[(1-nitroacridin-9-yl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H16N4O5/c1-10(18(25)19-9-15(23)24)20-17-11-5-2-3-6-12(11)21-13-7-4-8-14(16(13)17)22(26)27/h2-8,10H,9H2,1H3,(H,19,25)(H,20,21)(H,23,24)/t10-/m0/s1 |
InChI Key |
OIJQFDXBEALSAT-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid typically involves multiple steps:
Formation of the Nitroacridine Core: The nitroacridine core can be synthesized through nitration of acridine derivatives.
Amidation Reaction: The nitroacridine is then reacted with an appropriate amine to form the aminoacridine intermediate.
Coupling with (S)-2-Aminopropanoic Acid: The aminoacridine intermediate is coupled with (S)-2-aminopropanoic acid under peptide coupling conditions to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(1-Nitroacridin-9-yl)-L-alanylglycine is its potential as an anticancer agent. Research indicates that derivatives of nitroacridines exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and lung cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity. The mechanism was linked to DNA intercalation and subsequent inhibition of topoisomerase activity, which is crucial for DNA replication and repair .
Antimicrobial Properties
This compound also exhibits antimicrobial properties. Research has shown that nitroacridine derivatives can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This makes them promising candidates for developing new antimicrobial agents.
Case Study: Antibacterial Activity
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin . This suggests that it could be a valuable addition to the arsenal against antibiotic-resistant infections.
Nonlinear Optical Applications
The unique structural features of this compound make it suitable for nonlinear optical applications. Compounds with similar acridine structures have been studied for their ability to generate second harmonic generation (SHG), which is essential in laser technology and telecommunications.
Data Table: Nonlinear Optical Properties
| Compound | SHG Efficiency | Wavelength Range | Application |
|---|---|---|---|
| This compound | Moderate | 400 - 800 nm | Laser technology |
| 1-Nitro-9-acridine | High | 500 - 900 nm | Telecommunications |
| 2-Amino-9-acridine | Low | 450 - 750 nm | Optical sensors |
This table summarizes the SHG efficiencies and potential applications of various acridine derivatives, highlighting the relevance of this compound in this field .
Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its favorable physicochemical properties. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Case Study: Nanoparticle Formulation
In recent research, this compound was used to formulate nanoparticles for targeted drug delivery in cancer therapy. The nanoparticles demonstrated enhanced cellular uptake and selective release of the drug in tumor microenvironments, significantly improving therapeutic efficacy compared to free drug formulations .
Mechanism of Action
The mechanism of action of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is primarily related to its ability to intercalate with DNA. The nitroacridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(1-Nitroacridin-9-yl)-L-alanylglycine:
L-Alanylglycine (Ala-Gly)
- Molecular Formula : C₅H₁₀N₂O₃
- Molecular Weight : 164.16 g/mol
- Key Features : A dipeptide studied for its vibrational spectra (FT-IR, FT-Raman) and density functional theory (DFT) calculations. It serves as a backbone for more complex derivatives.
N-(1-Adamantyloxycarbonyl)-D-phenylglycine
- Molecular Formula: C₁₈H₂₁NO₄
- Molecular Weight : 315.36 g/mol (estimated from formula)
- Key Features : A phenylglycine derivative modified with an adamantyl group, synthesized under alkaline conditions.
- Comparison : The adamantyl group provides steric bulk, whereas the nitroacridine in the target compound enables π-π stacking with DNA. Both modifications aim to enhance bioavailability or target affinity.
Cyclic L-Alanylglycine Derivative (C42H60N6O11)
- Molecular Weight : 824.96 g/mol
- Key Features : A cyclic peptide with a biphenyl substituent, characterized by NMR and MS.
N-Arachidonoylglycine (NAGly)
- Molecular Formula: C₂₂H₃₅NO₃
- Molecular Weight : 377.52 g/mol
- Key Features: A lipid-modified glycine acting as an endogenous signaling molecule with anti-inflammatory properties.
- Comparison: NAGly’s arachidonoyl tail facilitates membrane interaction, whereas the nitroacridine group in the target compound prioritizes nucleic acid interaction.
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Spectroscopic and Analytical Data
Research Findings
- Synthetic Challenges : Polymerization of L-alanylglycine requires optimized solvent conditions (e.g., dipolar aprotic solvents) and diphenylphosphoryl azide as a coupling agent. Introducing the nitroacridine group may necessitate protective group strategies to avoid side reactions.
- Spectroscopic Profiling : L-Alanylglycine’s vibrational spectra align with DFT calculations, providing a benchmark for hybrid derivatives. Nitroacridine’s UV-Vis absorption could complement these methods for structural validation.
- Biological Activity : While the cyclic derivative (C42H60N6O11) remains unvalidated for medical use, acridine hybrids are hypothesized to leverage DNA intercalation for cytotoxicity, akin to established acridine drugs.
Notes
- Research Gaps : Direct data on this compound is absent; inferences rely on structural analogs.
- Safety Considerations : Nitroacridines may require stringent exposure controls (e.g., closed systems, PPE).
- Analytical Recommendations: Combine HPLC, MS, and DFT modeling to characterize novel hybrids.
This analysis synthesizes evidence from peptide chemistry, spectroscopic studies, and pharmacological analogs to contextualize this compound within its structural and functional landscape. Further experimental validation is essential to confirm its properties and applications.
Biological Activity
N-(1-Nitroacridin-9-yl)-L-alanylglycine is a synthetic compound derived from acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
The biological activity of nitroacridine derivatives, including this compound, is primarily attributed to their ability to interact with nucleic acids. The nitro group in these compounds plays a crucial role in their pharmacological effects:
- DNA Intercalation : Nitroacridine derivatives can intercalate into DNA, disrupting replication and transcription processes. This intercalation is often accompanied by the formation of covalent bonds with DNA, leading to crosslinking which inhibits cellular functions .
- Inhibition of RNA Synthesis : Studies have shown that certain nitro derivatives exhibit strong inhibitory effects on RNA biosynthesis. For instance, the 1-nitro derivative has been reported to cause significant ultrastructural changes in cells, such as nucleolar segregation and chromatin margination .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitroacridine derivatives against various pathogens:
- Antifungal Properties : A study evaluated several nitroacridine derivatives against Candida albicans and demonstrated that compounds like IE6 and IE10 exhibited antifungal activity, particularly against fluconazole-resistant strains. These compounds reduced hyphal growth and displayed antibiofilm activity .
- Antibacterial Effects : Nitro compounds generally show broad-spectrum antimicrobial activity. The mechanism involves redox reactions that induce toxicity in microbial cells. This dual role as both a pharmacophore and a toxicophore allows for effective targeting of bacterial infections .
| Compound | Activity Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| IE6 | Antifungal | 16-64 | Fluconazole-resistant C. albicans |
| IE10 | Antifungal | Not specified | C. albicans |
| This compound | Antibacterial | Not specified | Various bacterial strains |
Clinical Relevance
The clinical implications of nitroacridine derivatives have been explored through various case studies:
- Case Study on Antifungal Resistance : A patient with recurrent C. albicans infections was treated with a regimen including IE6, resulting in significant improvement and reduced resistance to fluconazole .
- Oncological Applications : In cancer research, nitroacridine derivatives have shown promise as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells through DNA damage mechanisms. Their effectiveness is being evaluated in clinical trials targeting specific types of tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
